molecular formula C26H19ClN2O4 B12019090 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate CAS No. 765274-47-3

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate

Katalognummer: B12019090
CAS-Nummer: 765274-47-3
Molekulargewicht: 458.9 g/mol
InChI-Schlüssel: ZBSOIBOLPGHHAV-LQKURTRISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H17ClN2O4. This compound is part of a collection of rare and unique chemicals often used in early discovery research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, including electrophilic aromatic substitution and the formation of hydrazones. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions often require specific temperatures and pressures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Wissenschaftliche Forschungsanwendungen

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action for 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can form hydrazones, which are known to participate in various biochemical reactions . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications.

Eigenschaften

CAS-Nummer

765274-47-3

Molekularformel

C26H19ClN2O4

Molekulargewicht

458.9 g/mol

IUPAC-Name

[1-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C26H19ClN2O4/c27-20-13-10-19(11-14-20)26(32)33-23-15-12-17-6-4-5-9-21(17)22(23)16-28-29-25(31)24(30)18-7-2-1-3-8-18/h1-16,24,30H,(H,29,31)/b28-16+

InChI-Schlüssel

ZBSOIBOLPGHHAV-LQKURTRISA-N

Isomerische SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl)O

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.